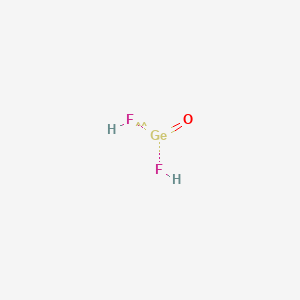
Difluorogermanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorogermanone, with the chemical formula F₂GeO, is a compound that features germanium bonded to two fluorine atoms and one oxygen atom. It is a member of the organogermanium compounds, which are known for their unique properties and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of difluorogermanone typically involves the reaction of germanium tetrachloride (GeCl₄) with hydrogen fluoride (HF) in the presence of a suitable solvent. The reaction conditions often require low temperatures and controlled environments to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar process, but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals .
Análisis De Reacciones Químicas
Types of Reactions: Difluorogermanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions
Major Products Formed:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives
Aplicaciones Científicas De Investigación
Difluorogermanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which difluorogermanone exerts its effects involves its interaction with molecular targets and pathways within cells. It can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in key cellular processes .
Comparación Con Compuestos Similares
- Difluoromethane (CH₂F₂)
- Difluoroethane (C₂H₄F₂)
- Difluoromethionine (C₅H₁₀F₂NO₂S)
Comparison: Difluorogermanone is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to other difluorinated compounds.
Propiedades
Número CAS |
72190-38-6 |
|---|---|
Fórmula molecular |
F2GeH2O |
Peso molecular |
128.64 g/mol |
InChI |
InChI=1S/2FH.GeO/c;;1-2/h2*1H; |
Clave InChI |
AQCVVLNTPQVNHP-UHFFFAOYSA-N |
SMILES canónico |
O=[Ge].F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
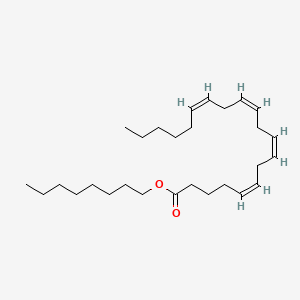


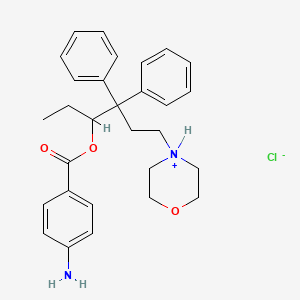

![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
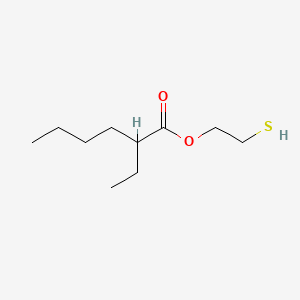

![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
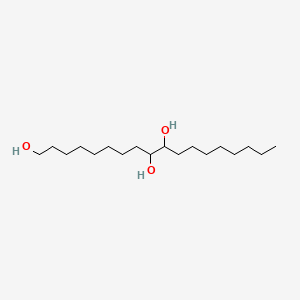

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
